Ivacaftor Ivacaftor Ivacaftor is an aromatic amide obtained by formal condensation of the carboxy group of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid with the amino group of 5-amino-2,4-di-tert-butylphenol. Used for the treatment of cystic fibrosis. It has a role as a CFTR potentiator and an orphan drug. It is a quinolone, a member of phenols, an aromatic amide and a monocarboxylic acid amide.
Ivacaftor (also known as Kalydeco or VX-770) is a drug used for the management of Cystic Fibrosis (CF). It is manufactured and distributed by Vertex Pharmaceuticals. It was approved by the Food and Drug Administration on January 31, 2012, and by Health Canada in late 2012. Ivacaftor is administered as a monotherapy and also administered in combination with other drugs for the management of CF. Cystic Fibrosis is an autosomal recessive disorder caused by one of several different mutations in the gene for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, an ion channel involved in the transport of chloride and sodium ions across cell membranes. CFTR is active in epithelial cells of organs such as of the lungs, pancreas, liver, digestive system, and reproductive tract. Alterations in the CFTR gene result in altered production, misfolding, or function of the protein and consequently abnormal fluid and ion transport across cell membranes. As a result, CF patients produce thick, sticky mucus that clogs the ducts of organs where it is produced making patients more susceptible to complications such as infections, lung damage, pancreatic insufficiency, and malnutrition. Prior to the development of ivacaftor, management of CF primarily involved therapies for the control of infections, nutritional support, clearance of mucus, and management of symptoms rather than improvements in the underlying disease process or lung function (FEV1). Notably, ivacaftor was the first medication approved for the management of the underlying causes of CF (abnormalities in CFTR protein function) rather than control of symptoms.
Ivacaftor is a Cystic Fibrosis Transmembrane Conductance Regulator Potentiator. The mechanism of action of ivacaftor is as a Chloride Channel Activation Potentiator, and Cytochrome P450 2C9 Inhibitor, and P-Glycoprotein Inhibitor, and Cytochrome P450 3A Inhibitor.
See also: Ivacaftor; lumacaftor (component of); Elexacaftor, ivacaftor, tezacaftor; ivacaftor (component of); Ivacaftor; ivacaftor, tezacaftor (component of).
Brand Name: Vulcanchem
CAS No.: 873054-44-5
VCID: VC0548828
InChI: InChI=1S/C24H28N2O3/c1-23(2,3)16-11-17(24(4,5)6)20(27)12-19(16)26-22(29)15-13-25-18-10-8-7-9-14(18)21(15)28/h7-13,27H,1-6H3,(H,25,28)(H,26,29)
SMILES: CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C
Molecular Formula: C24H28N2O3
Molecular Weight: 392.5 g/mol

Ivacaftor

CAS No.: 873054-44-5

VCID: VC0548828

Molecular Formula: C24H28N2O3

Molecular Weight: 392.5 g/mol

Purity: >98%

* For research use only. Not for human or veterinary use.

Ivacaftor - 873054-44-5

Description

Ivacaftor is a groundbreaking medication developed by Vertex Pharmaceuticals in collaboration with the Cystic Fibrosis Foundation. It is primarily used to treat cystic fibrosis (CF) in patients with specific mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, most notably the G551D mutation, which affects approximately 4–5% of CF cases . Ivacaftor was the first drug to address the underlying cause of CF rather than just its symptoms and was approved by the U.S. Food and Drug Administration (FDA) in January 2012 .

Mechanism of Action

Ivacaftor functions as a CFTR potentiator, enhancing the probability that defective CFTR channels will remain open, thereby facilitating the transport of chloride ions across cell membranes . This action improves the abnormal fluid and ion transport associated with CF, which affects organs such as the lungs and pancreas .

Pharmacokinetics

  • Distribution: Ivacaftor is approximately 99% bound to plasma proteins, primarily alpha 1-acid glycoprotein and albumin .

  • Biotransformation: It is extensively metabolized by CYP3A, with major metabolites M1 and M6. M1 has about one-sixth the potency of ivacaftor and is pharmacologically active, while M6 is less than one-fiftieth as potent and not considered active .

  • Elimination: The majority of ivacaftor is eliminated in the feces after metabolic conversion, with negligible urinary excretion .

Pharmacodynamics

Ivacaftor increases the open probability of CFTR channels, improving chloride transport in patients with gating defects like the G551D mutation .

Clinical Use and Efficacy

Ivacaftor is used alone or in combination with other drugs (e.g., lumacaftor, tezacaftor, elexacaftor) to treat CF in patients with specific CFTR mutations . Clinical trials and observational studies have demonstrated its efficacy in improving lung function, growth, quality of life, and reducing pulmonary exacerbations in patients with the G551D mutation .

Long-term Clinical Effectiveness

A prospective observational study showed significant long-term benefits of ivacaftor in children and adults with CF and the G551D mutation. Key findings include:

  • Lung Function: Significant improvements in percent predicted forced expiratory volume in 1 second (ppFEV1) were observed, particularly in adults .

  • Growth and Quality of Life: Patients experienced sustained improvements in weight, BMI, and quality of life measures over five years .

  • Pulmonary Exacerbations: Reduced rates of pulmonary exacerbations requiring antimicrobial therapy were noted .

Table 2: Pharmacokinetic Parameters

ParameterValue
Plasma Protein BindingApproximately 99%
MetabolismExtensively metabolized by CYP3A
Major MetabolitesM1 (active), M6 (inactive)
Elimination RoutePrimarily fecal
Terminal Half-LifeApproximately 12 hours
CAS No. 873054-44-5
Product Name Ivacaftor
Molecular Formula C24H28N2O3
Molecular Weight 392.5 g/mol
IUPAC Name N-(2,4-ditert-butyl-5-hydroxyphenyl)-4-oxo-1H-quinoline-3-carboxamide
Standard InChI InChI=1S/C24H28N2O3/c1-23(2,3)16-11-17(24(4,5)6)20(27)12-19(16)26-22(29)15-13-25-18-10-8-7-9-14(18)21(15)28/h7-13,27H,1-6H3,(H,25,28)(H,26,29)
Standard InChIKey PURKAOJPTOLRMP-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C
Canonical SMILES CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C
Appearance Solid powder
Boiling Point 550.4
Melting Point 212-215
Physical Description Solid
Purity >98%
Shelf Life >5 years if stored properly
Solubility low (<0.05 µg/mL)
2.00e-03 g/L
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 3-quinolinecarboxamide, N-(2,4-bis(1,1-dimethylethyl)-5-hydroxyphenyl)-1,4-dihydro-4-oxo-
ivacaftor
Kalydeco
N-(2,4-bis(1,1-dimethylethyl)-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide
N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide
VX-770
Reference 1: Hoy SM. Elexacaftor/Ivacaftor/Tezacaftor: First Approval. Drugs. 2019 Dec;79(18):2001-2007. doi: 10.1007/s40265-019-01233-7. Review. PubMed PMID: 31784874. 2: Tezacaftor/ivacaftor for cystic fibrosis. Aust Prescr. 2019 Oct;42(5):174-175. doi: 10.18773/austprescr.2019.060. Epub 2019 Sep 13. Review. PubMed PMID: 31631935; PubMed Central PMCID: PMC6787300. 3: Lumacaftor/ivacaftor for cystic fibrosis. Aust Prescr. 2019 Oct;42(5):170-171. doi: 10.18773/austprescr.2019.058. Epub 2019 Sep 13. Review. PubMed PMID: 31631933; PubMed Central PMCID: PMC6787305. 4: Lommatzsch ST, Taylor-Cousar JL. The combination of tezacaftor and ivacaftor in the treatment of patients with cystic fibrosis: clinical evidence and future prospects in cystic fibrosis therapy. Ther Adv Respir Dis. 2019 Jan-Dec;13:1753466619844424. doi: 10.1177/1753466619844424. Review. PubMed PMID: 31027466; PubMed Central PMCID: PMC6487765. 5: Clinical Review Report: Lumacaftor/Ivacaftor (Orkambi): (Vertex Pharmaceuticals (Canada) Incorporated): Indication: For the treatment of cystic fibrosis in patients aged six years and older who are homozygous for the F508del mutation in the cystic fibrosis transmembrane conductance regulator gene [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2018 Oct. Available from http://www.ncbi.nlm.nih.gov/books/NBK540356/ PubMed PMID: 31013018. 6: Pharmacoeconomic Review Report: Lumacaftor/Ivacaftor (Orkambi): (Vertex Pharmaceuticals (Canada) Incorporated): Indication: For the treatment of cystic fibrosis in patients 6 years of age and older who are homozygous for the F508del mutation in the cystic fibrosis transmembrane conductance regulator gene [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2018 Oct. Available from http://www.ncbi.nlm.nih.gov/books/NBK540212/ PubMed PMID: 30998303. 7: CADTH Canadian Drug Expert Committee Recommendation: Lumacaftor/Ivacaftor (Orkambi — Vertex Pharmaceuticals (Canada) Incorporated): Indication: Cystic fibrosis, F508del-cystic fibrosis transmembrane conductance regulator gene mutation in patients aged six years and older [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2018 Oct. No abstract available. Available from http://www.ncbi.nlm.nih.gov/books/NBK540016/ PubMed PMID: 30973690. 8: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK534421/ PubMed PMID: 30507114. 9: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK534420/ PubMed PMID: 30489718. 10: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK513062/ PubMed PMID: 30000992. 11: Bulloch MN, Hanna C, Giovane R. Lumacaftor/ivacaftor, a novel agent for the treatment of cystic fibrosis patients who are homozygous for the F580del CFTR mutation. Expert Rev Clin Pharmacol. 2017 Oct;10(10):1055-1072. doi: 10.1080/17512433.2017.1378094. Epub 2017 Sep 22. Review. PubMed PMID: 28891346. 12: Talamo Guevara M, McColley SA. The safety of lumacaftor and ivacaftor for the treatment of cystic fibrosis. Expert Opin Drug Saf. 2017 Nov;16(11):1305-1311. doi: 10.1080/14740338.2017.1372419. Epub 2017 Sep 21. Review. PubMed PMID: 28846049; PubMed Central PMCID: PMC6209511. 13: Schneider EK, Reyes-Ortega F, Li J, Velkov T. Can Cystic Fibrosis Patients Finally Catch a Breath With Lumacaftor/Ivacaftor? Clin Pharmacol Ther. 2017 Jan;101(1):130-141. doi: 10.1002/cpt.548. Epub 2016 Nov 23. Review. PubMed PMID: 27804127; PubMed Central PMCID: PMC5191968. 14: Deeks ED. Lumacaftor/Ivacaftor: A Review in Cystic Fibrosis. Drugs. 2016 Aug;76(12):1191-201. doi: 10.1007/s40265-016-0611-2. Review. PubMed PMID: 27394157. 15: Dryden C, Wilkinson J, Young D, Brooker RJ; Scottish Paediatric Cystic Fibrosis Managed Clinical Network (SPCFMCN). The impact of 12 months treatment with ivacaftor on Scottish paediatric patients with cystic fibrosis with the G551D mutation: a review. Arch Dis Child. 2018 Jan;103(1):68-70. doi: 10.1136/archdischild-2015-310420. Epub 2016 Jun 10. Review. PubMed PMID: 27288428. 16: Zhang W, Zhang X, Zhang YH, Strokes DC, Naren AP. Lumacaftor/ivacaftor combination for cystic fibrosis patients homozygous for Phe508del-CFTR. Drugs Today (Barc). 2016 Apr;52(4):229-37. doi: 10.1358/dot.2016.52.4.2467205. Review. PubMed PMID: 27252987; PubMed Central PMCID: PMC5495103. 17: McColley SA. A safety evaluation of ivacaftor for the treatment of cystic fibrosis. Expert Opin Drug Saf. 2016 May;15(5):709-15. doi: 10.1517/14740338.2016.1165666. Epub 2016 Apr 7. Review. PubMed PMID: 26968005. 18: Ivacaftor (Kalydeco) 150 mg Tablet: For Treatment of Cystic Fibrosis with G551D, G1244E, G1349D, G178R, G551S, S1251N, S1255P, S549N, S549R, or G970R Mutation [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2015 Jul. Available from http://www.ncbi.nlm.nih.gov/books/NBK349151/ PubMed PMID: 26962591. 19: Kuk K, Taylor-Cousar JL. Lumacaftor and ivacaftor in the management of patients with cystic fibrosis: current evidence and future prospects. Ther Adv Respir Dis. 2015 Dec;9(6):313-26. doi: 10.1177/1753465815601934. Epub 2015 Sep 28. Review. PubMed PMID: 26416827. 20: Kapoor H, Koolwal A, Singh A. Ivacaftor: a novel mutation modulating drug. J Clin Diagn Res. 2014 Nov;8(11):SE01-5. doi: 10.7860/JCDR/2014/6486.5158. Epub 2014 Nov 20. Review. PubMed PMID: 25584290; PubMed Central PMCID: PMC4290359.
PubChem Compound 16220172
Last Modified Aug 15 2023

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